Oxazolo[4,5-c]pyridin-2(3H)-one
Description
Structural Framework and Nomenclature of Oxazolo[4,5-c]pyridin-2(3H)-one
Core Heterocyclic System Definition
This compound is classified as a fused heterocyclic compound. Its foundational structure consists of a pyridine (B92270) ring fused to an oxazole (B20620) ring. The nomenclature "[4,5-c]" specifies the nature of this fusion, indicating that the oxazole ring is attached to the 'c' face of the pyridine ring, specifically at the 4 and 5 positions. The "-2(3H)-one" suffix reveals the presence of a carbonyl group at the 2-position of the oxazole ring and a hydrogen atom at the 3-position, which is a nitrogen atom. This arrangement of atoms confers specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. These types of heterocyclic compounds are often considered as valuable building blocks in the synthesis of more complex molecular frameworks. chemimpex.com
Molecular Formula and Molecular Weight
The precise composition of this compound is defined by its molecular formula and molecular weight. These fundamental properties are crucial for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₆H₄N₂O₂ |
| Molecular Weight | 136.11 g/mol |
This table summarizes the basic molecular properties of this compound.
Significance in Contemporary Organic Chemistry
The oxazolopyridine scaffold, in its various isomeric forms, has emerged as a significant "privileged scaffold" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. While much of the published research has focused on the [4,5-b] and [5,4-d] isomers, the underlying principles of their utility can be extrapolated to understand the potential significance of the [4,5-c] isomer.
Derivatives of oxazolopyridines are explored for a wide range of biological activities, including their potential as anti-inflammatory and anticancer agents. chemimpex.com The ability of the oxazolopyridine nucleus to act as a bioisostere for other aromatic systems, such as benzene (B151609) or other heterocycles, is a key aspect of its utility in drug design. nih.govajptr.comipinnovative.com Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as efficacy and metabolic stability, while retaining its desired biological activity. nih.gov
Furthermore, the reactivity of the oxazolopyridine core allows for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for screening and optimization. nih.gov The stability of the fused ring system also makes it a suitable component in the development of advanced materials, with potential applications in organic electronics and photonics. chemimpex.com Although specific research on this compound is less extensive than for its other isomers, its structural similarity suggests it holds promise as a valuable intermediate and building block in both medicinal chemistry and material science.
Historical Context of Oxazolopyridine Research
The story of this compound is intrinsically linked to the broader history of pyridine and its derivatives. The journey began in the mid-19th century with the isolation of pyridine itself. In the late 1840s, the Scottish physician and chemist Thomas Anderson first obtained pyridine by heating animal bones to high temperatures. acs.org The name "pyridine" is derived from the Greek word "pyr," meaning fire, reflecting its origin. acs.org The correct structure of pyridine was later elucidated independently by Wilhelm Körner and James Dewar in the 1860s. acs.org
The synthesis of pyridine was a significant challenge for early organic chemists. A notable, though initially inefficient, synthesis was developed by Arthur Rudolf Hantzsch in 1881. acs.org A more practical method was later introduced by the Russian chemist Aleksei Chichibabin in 1924, a process that is still in use today. acs.org
The exploration of fused heterocyclic systems containing pyridine gained momentum as synthetic methodologies became more sophisticated. The development of various synthetic routes to create fused ring systems, including oxazolopyridines, allowed chemists to explore the chemical space around the pyridine core. These efforts were often driven by the search for novel compounds with interesting biological activities. The concept of bioisosterism, which gained traction in the mid-20th century, further fueled interest in heterocyclic compounds like oxazolopyridines as potential replacements for existing structural motifs in bioactive molecules. ajptr.comnih.gov While the specific timeline for the first synthesis and detailed study of this compound is not prominently documented in readily available historical reviews, its emergence is a direct consequence of the foundational work on pyridine chemistry and the subsequent exploration of fused heterocyclic systems in the quest for new chemical entities with valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIHMFKXUPIFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579707 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59851-50-2 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxazolo 4,5 C Pyridin 2 3h One and Its Analogues
Direct Cyclization Approaches
Direct cyclization methods are commonly employed for the synthesis of oxazolo[4,5-c]pyridin-2(3H)-one and its analogues. These approaches typically involve the formation of the oxazolone (B7731731) ring from an aminopyridine derivative bearing a hydroxyl group in the adjacent position.
Formation from 2-Hydroxy-3-aminopyridine Precursors
The use of 2-hydroxy-3-aminopyridine as a starting material provides a direct route to the oxazolo[4,5-b]pyridine (B1248351) scaffold, a closely related isomer to the target compound.
A notable method involves the reaction of 2-amino-3-hydroxypyridine (B21099) with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521). This reaction proceeds via a cyclization to form oxazolo[4,5-b]pyridine-2-thiol (B2489188). asianpubs.org The reaction mixture is typically refluxed for several hours to ensure complete conversion. The resulting thiol can then be further manipulated. For instance, it can undergo alkylation, such as with propargyl bromide in the presence of potassium carbonate, to yield S-alkylated derivatives. asianpubs.org
Formation from 3-Amino-4-pyridinol Precursors
The isomeric 3-amino-4-pyridinol is a crucial precursor for the direct synthesis of the this compound ring system.
1,1'-Carbonyldiimidazole (CDI) is a versatile reagent used for the formation of ureas, carbamates, and amides. wikipedia.org It is particularly effective for the cyclization of 1,2-amino alcohols to form oxazolidinones. In the context of this compound synthesis, the reaction of 3-amino-4-pyridinol with CDI would be expected to proceed via an initial acylation of the amino group, followed by an intramolecular cyclization with the adjacent hydroxyl group to furnish the desired oxazolone ring. This method offers a mild and efficient route to the target compound. CDI is prepared from the reaction of phosgene (B1210022) with imidazole. orgsyn.org
The condensation of aminohydroxypyridines with carboxylic acid derivatives is a common strategy for preparing related oxazolopyridine systems. researchgate.net For instance, the reaction of aminopyridinols with acyl chlorides can lead to the formation of an intermediate amide, which can then undergo intramolecular cyclization to the corresponding oxazole (B20620). While this method is more frequently described for the synthesis of 2-substituted oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines, the principle can be extended to the synthesis of analogues of this compound. researchgate.net The choice of acyl chloride allows for the introduction of various substituents at the 2-position of the oxazole ring.
General Cyclization of Appropriate Precursors
A general and effective method for the synthesis of the related oxazolo[4,5-b]pyridine-2-thiol involves the cyclization of 2-amino-3-hydroxypyridine. asianpubs.org This is achieved by refluxing the precursor with carbon disulfide and potassium hydroxide in ethanol (B145695) for several hours. asianpubs.org The reaction mixture is then cooled and acidified to precipitate the product. asianpubs.org This straightforward one-pot synthesis provides good yields of the desired heterocyclic thiol.
| Precursor | Reagents | Product | Reaction Conditions | Yield |
| 2-Amino-3-hydroxypyridine | 1. Carbon Disulfide, KOH, Ethanol2. HCl (aq) | Oxazolo[4,5-b]pyridine-2-thiol | Reflux, 7-8 hours | Good |
Catalytic Synthesis Routes
Catalytic methods offer efficient and selective pathways to the oxazolopyridine framework, often proceeding under milder conditions and with greater atom economy compared to classical methods.
Catalytic Oxidative Carbonylation of Aminopyridinols
A notable catalytic approach for the synthesis of oxazolopyridinone analogues involves the oxidative carbonylation of aminopyridinols. This method utilizes carbon monoxide as a C1 source in the presence of an oxidant and a suitable catalyst. For instance, the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one, an isomer of the title compound, has been achieved through the catalytic oxidative carbonylation of 2-amino-3-hydroxypyridine.
One effective catalytic system for this transformation employs palladium iodide (PdI₂) in the presence of potassium iodide (KI) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄). This system allows for the efficient conversion of the aminopyridinol to the corresponding oxazolone under a carbon monoxide and air atmosphere. The use of an ionic liquid as the solvent is advantageous as it can facilitate catalyst recycling.
Table 1: Catalytic Oxidative Carbonylation of 2-Amino-3-hydroxypyridine
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |
| PdI₂/KI | Air | BmimBF₄ | 100 | 20 (CO/Air 4:1) | Oxazolo[4,5-b]pyridin-2(3H)-one | 90 |
This table presents data for the synthesis of an analogue, as specific data for this compound was not available in the reviewed literature.
Palladium-Catalyzed Direct C–H Bond Functionalization for Related Oxazole-Pyridine Scaffolds
Palladium-catalyzed direct C–H bond functionalization has emerged as a powerful tool for the synthesis and derivatization of heterocyclic compounds, including oxazole-pyridine scaffolds. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. While a direct C-H functionalization route to this compound is not explicitly detailed, the C-2 arylation of the related oxazolo[4,5-b]pyridine has been successfully demonstrated. researchgate.net
This reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with a phosphine (B1218219) ligand and a base. The reaction proceeds via the direct coupling of the C-H bond of the oxazolopyridine with an aryl halide. Research has shown that this method can be performed under remarkably mild conditions, even at temperatures as low as 30 °C, and is tolerant of various functional groups on the aryl halide. researchgate.net
Table 2: Palladium-Catalyzed Direct C-2 Arylation of Oxazolo[4,5-b]pyridine
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Product | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 30 | Iodobenzene | 2-Phenyloxazolo[4,5-b]pyridine | High |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 4-Bromoanisole | 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine | Good |
This table presents data for the functionalization of an analogue, as specific data for this compound was not available in the reviewed literature.
Utilizing Polyphosphoric Acid (PPA) or Trimethylsilyl (B98337) Polyphosphate Ether (PPSE) in Related Oxazolopyridine Synthesis
Polyphosphoric acid (PPA) and its ester derivative, trimethylsilyl polyphosphate ether (PPSE), are widely used condensing agents in organic synthesis, particularly for the construction of heterocyclic rings via intramolecular cyclization reactions. These reagents have been employed in the synthesis of various oxazolopyridine analogues. The general approach involves the condensation of an aminohydroxypyridine with a carboxylic acid or its derivative.
For example, the synthesis of 2-substituted oxazolo[4,5-b]pyridines has been achieved by heating 2-amino-3-hydroxypyridine with a carboxylic acid in the presence of PPA or PPSE. researchgate.netnih.gov PPSE is often considered a milder alternative to PPA, allowing for reactions to proceed under less harsh conditions. nih.gov
Table 3: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using PPA/PPSE
| Starting Aminohydroxypyridine | Carboxylic Acid | Condensing Agent | Temperature (°C) | Product | Yield (%) |
| 2-Amino-3-hydroxypyridine | Benzoic Acid | PPA | 180-200 | 2-Phenyloxazolo[4,5-b]pyridine | Good |
| 2-Amino-3-hydroxypyridine | Acetic Acid | PPSE | 150 | 2-Methyloxazolo[4,5-b]pyridine | High |
This table presents data for the synthesis of an analogue, as specific data for this compound was not available in the reviewed literature.
Microwave-Assisted Synthetic Strategies for Related Compounds
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. This technology has been applied to the synthesis of a variety of heterocyclic compounds, including those with oxazole and pyridine (B92270) moieties. While a specific microwave-assisted synthesis for this compound is not prominent in the literature, the synthesis of related structures has been reported.
For instance, microwave irradiation has been utilized to facilitate the synthesis of pyrido researchgate.netnih.govoxazin-2-ones from 2-chloropyridols and N-substituted 2-chloroacetamides. This reaction proceeds via a Smiles rearrangement and subsequent cyclization, with microwave heating significantly reducing reaction times from hours to minutes. Similarly, the synthesis of various oxazole derivatives has been achieved through microwave-assisted reactions, highlighting the potential of this technology for the construction of the oxazolopyridine core.
Table 4: Microwave-Assisted Synthesis of Related Heterocyclic Scaffolds
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Microwave Power (W) | Time (min) | Product |
| 2-Chloropyridol | N-Phenyl-2-chloroacetamide | Cs₂CO₃ | DMF | 150 | 5 | 4-Phenylpyrido[2,3-b] researchgate.netnih.govoxazin-3-one |
| Benzaldehyde | TosMIC | K₂CO₃ | Isopropanol | 300 | 10 | 5-Phenyloxazole |
This table presents data for the synthesis of related heterocyclic structures, as specific data for this compound was not available in the reviewed literature.
Stereoselective Synthesis and Enantiopure Derivative Formation of Hexahydro Variants
The development of stereoselective methods for the synthesis of saturated heterocyclic systems is crucial for the preparation of chiral drugs and biological probes. For the oxazolopyridine scaffold, the stereoselective synthesis of hexahydro-oxazolo[4,5-c]pyridin-2(3H)-one derivatives would provide access to enantiopure compounds with defined three-dimensional structures.
Although a direct stereoselective synthesis of hexahydro-oxazolo[4,5-c]pyridin-2(3H)-one is not well-documented, methods for the asymmetric synthesis of related chiral oxazolidin-2-ones are established. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, the asymmetric synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through a stereoselective aldol (B89426) reaction followed by a Curtius rearrangement.
Furthermore, the synthesis of chiral spiro-fused heterocyclic systems containing a hexahydroquinolizine moiety has been reported, demonstrating the feasibility of controlling stereochemistry in complex fused ring systems. researchgate.net While not directly applicable to the target molecule, these strategies provide a conceptual framework for the future development of stereoselective routes to hexahydro-oxazolo[4,5-c]pyridin-2(3H)-one and its derivatives.
Reactivity and Chemical Transformations of Oxazolo 4,5 C Pyridin 2 3h One
Electrophilic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring within the oxazolopyridine scaffold can undergo electrophilic substitution, although its reactivity is generally lower than that of benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the fused oxazolone (B7731731) ring further modulates this reactivity.
The position of electrophilic attack on the pyridine ring is influenced by the activating effect of the fused oxazole (B20620) ring. For the oxazolo[4,5-c]pyridine (B1611411) system, the electronic effects of the fused ring and the pyridine nitrogen direct incoming electrophiles. In related isomers, such as oxazolo[4,5-b]pyridines, substitution patterns are more extensively documented. For instance, the introduction of substituents can be directed by existing functional groups on the pyridine framework. researchgate.net
Halogenation represents a key electrophilic substitution reaction for creating functionalized oxazolopyridine derivatives. youtube.comkhanacademy.org While specific studies on oxazolo[4,5-c]pyridin-2(3H)-one are limited, the bromination of the related isomer, oxazolo[4,5-b]pyridinone, provides insight into this transformation.
In a documented procedure, oxazolo[4,5-b]pyridinone is dissolved in dimethylformamide (DMF), and bromine is added. The reaction proceeds at room temperature, and after stirring for a period, the product is precipitated by adding an ice-water mixture. google.com This method yields the corresponding bromo-substituted derivative.
A related process involves the hydrolysis of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one using an aqueous sodium hydroxide (B78521) solution under reflux conditions to yield 2-amino-5-bromo-3-hydroxypyridine. clockss.org This demonstrates the stability of the bromo-substituted pyridine ring under basic hydrolysis, which cleaves the oxazolone ring.
Table 1: Conditions for Bromination of Oxazolo[4,5-b]pyridinone
| Reactant | Reagent | Solvent | Temperature | Time | Work-up |
|---|---|---|---|---|---|
| Oxazolo[4,5-b]pyridinone | Bromine | Dimethylformamide | Room Temperature | 1.5 hours | Addition of ice-water |
Data sourced from patent literature describing the general procedure. google.com
Oxidation Reactions
Oxidation reactions are pertinent to the synthesis and transformation of the oxazolopyridine core. One of the fundamental synthetic routes to this compound involves the oxidation of the corresponding thione precursor. This reaction transforms the C=S group into a C=O group, completing the formation of the oxazolone ring. In another context, oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas is used to form the 7-phenyloxazolo[5,4-b]pyridin-2-amine isomer, highlighting the role of oxidation in the annulation process. acs.org
Acylation Reactions
Acylation reactions are crucial for the synthesis of the oxazolopyridine skeleton, often involving the cyclization of an acylated aminohydroxypyridine precursor. For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with carboxylic acids like 4-cyanobenzoic acid in the presence of polyphosphoric acid (PPA) or polyphosphate ester (PPSE) at high temperatures leads to the formation of 2-substituted oxazolo[4,5-b]pyridine (B1248351) derivatives. researchgate.netclockss.org
Similarly, studies on the related isomer oxazolo[5,4-b]pyridine (B1602731) show that acylation of 3-aminopyridine-2(1H)-ones with dicarboxylic acid anhydrides (such as succinic or glutaric anhydride) initially forms monoamides that subsequently undergo intramolecular cyclization to yield the corresponding oxazolo[5,4-b]pyridine derivatives with a carboxylic acid side chain. researchgate.net The efficiency of these acylation-cyclization reactions can be sensitive to the reaction conditions and the specific acid derivative used. researchgate.net
Table 2: Synthesis of Oxazolo[4,5-b]pyridine Derivatives via Acylation-Cyclization
| Amine Precursor | Acid Reagent | Catalyst/Medium | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic acid | PPSE | 200°C | 2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine | 93% | clockss.org |
Nucleophilic Substitution Reactions
The oxazolopyridine system can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In the case of the related 6-nitrooxazolo[3,2-a]pyridinium salts, the introduction of a nitro group dramatically increases the π-deficiency of the pyridine ring, making it the primary site for nucleophilic attack. mdpi.com Reaction of these salts with nucleophiles such as ammonia (B1221849) and aliphatic amines leads to the opening of the six-membered pyridine ring, forming 1-amino-2-nitro-4-(oxazole-2-yl)butadienes. mdpi.com This contrasts with the unsubstituted oxazolo[3,2-a]pyridinium salts, where nucleophiles typically attack and cleave the five-membered oxazole ring. mdpi.com
Furthermore, nucleophilic substitution can be performed on side chains attached to the oxazolopyridine core. For example, 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) serves as a synthon for N-substituted derivatives by allowing the nucleophilic displacement of the chlorine atom. researchgate.net
Rearrangement Pathways of Related Oxazolopyridine Isomers
Oxazolopyridine isomers can undergo significant molecular rearrangements under certain conditions, leading to the formation of new heterocyclic systems.
One such transformation is the rearrangement of 7-aryloxazolo[5,4-b]pyridines when treated with aluminum chloride. This reaction proceeds at 90°C and results in the formation of synthetically challenging benzo[c] nih.govnaphthyridin-4(3H)-ones. acs.org The rearrangement is applicable to various electron-rich aromatic and heteroaromatic substrates attached at the 7-position. acs.org
Another relevant transformation observed in the closely related isoxazolo[4,5-b]pyridine (B12869654) system is the base-promoted Boulton–Katritzky rearrangement. nih.gov This reaction involves the rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl clockss.orgnih.govtriazol-4-yl)pyridines. nih.gov Although this involves an isoxazole (B147169) rather than an oxazole, it demonstrates a key rearrangement pathway for a similar fused pyridine heterocycle. Additionally, thermolytic rearrangement of certain spiro[isoxazole-cyclopropane] derivatives can lead to 5,6-dihydro-4-pyridones, which can then undergo further cyclization. rsc.org
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and the this compound scaffold is no exception. These reactions allow for the introduction of various substituents, enabling the synthesis of a diverse range of derivatives.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a versatile method for forming carbon-carbon bonds. wikipedia.org In the context of this compound, this reaction has been employed to introduce alkenyl groups onto the pyridine ring, typically at a halogenated position.
For instance, a bromo-substituted oxazolo[4,5-b]pyridin-2(3H)-one derivative has been successfully subjected to a Heck reaction with methyl acrylate (B77674). clockss.org This reaction, catalyzed by palladium acetate (B1210297) with tri-o-tolylphosphine (B155546) as a ligand in refluxing dimethylformamide (DMF), resulted in the formation of the corresponding (E)-alkenyl product in good yield. clockss.org The reaction demonstrates the feasibility of introducing a propenoate side chain, which can be a precursor for further chemical modifications. clockss.org
The general conditions for Heck reactions involving this compound derivatives often involve a palladium(II) acetate catalyst, a phosphine (B1218219) ligand, and a base in a polar aprotic solvent. clockss.orgorganic-chemistry.org The choice of ligand can be crucial, with tri-2-tolylphosphine often being effective for less reactive aryl halides. thieme-connect.de The reaction typically proceeds with high trans selectivity, favoring the formation of the E-isomer of the resulting alkene. organic-chemistry.org
Table 1: Examples of Heck Reactions on this compound Derivatives
| Starting Material | Alkene | Catalyst/Ligand | Solvent/Base | Product | Yield | Reference |
| 6-Bromooxazolo[4,5-b]pyridin-2-yl derivative | Methyl acrylate | Pd(OAc)₂ / Tri-o-tolylphosphine | DMF / Et₃N | Methyl (E)-3-[2-(4-Cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]-2-propenoate | 74% | clockss.org |
Reduction and Hydrogenation Reactions
The this compound scaffold and its derivatives can undergo various reduction and hydrogenation reactions, targeting different functional groups within the molecule. These reactions are crucial for creating saturated or partially saturated analogues and for converting functional groups to access new derivatives.
For example, the double bond introduced via a Heck reaction can be selectively reduced. The hydrogenation of an (E)-propenoate derivative has been accomplished using hydrogen gas over a palladium on carbon (Pd/C) catalyst in DMF under pressure. clockss.org This reaction specifically reduces the carbon-carbon double bond of the acrylate moiety without affecting the heterocyclic core, affording the corresponding propanoate derivative in high yield. clockss.org
Furthermore, other functional groups on the this compound framework can be reduced. For instance, a cyano group attached to a phenyl ring substituent on the oxazolo[4,5-b]pyridine core has been hydrogenated to a primary amino group using Raney nickel as the catalyst in DMF under high pressure. clockss.org This demonstrates the possibility of a two-step reduction process where an alkene is first reduced, followed by the reduction of a nitrile. clockss.org
The reduction of the pyridine ring itself to a piperidine (B6355638) ring has been achieved using samarium diiodide (SmI₂) in the presence of water. clockss.org This method has been shown to be effective for the reduction of pyridine and its derivatives. clockss.org
Table 2: Reduction and Hydrogenation of this compound Derivatives
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Methyl (E)-3-[2-(4-Cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]-2-propenoate | H₂ / Pd/C | 3 atm, DMF, 2 days | Methyl 3-[2-(4-Cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]propanoate | 88% | clockss.org |
| Methyl 3-[2-(4-Cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]propanoate | H₂ / Raney Ni | 35 atm, DMF, 2 days | Methyl 3-[2-(4-(Aminomethyl)phenyl)oxazolo[4,5-b]pyridin-6-yl]propanoate | 100% | clockss.org |
Derivatization via Cycloaddition Reactions (e.g., 1,2,3-Triazoles via Click Chemistry)
Cycloaddition reactions provide a powerful strategy for the construction of new ring systems fused to or appended to the this compound core. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient synthesis of 1,2,3-triazoles. nih.govnih.gov
This methodology can be applied to introduce triazole moieties onto the this compound scaffold, provided that a suitable azide (B81097) or alkyne functionality is present on the starting molecule. For instance, if an this compound derivative bears a terminal alkyne, it can react with an organic azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. Conversely, an azido-functionalized this compound can react with a terminal alkyne.
While specific examples of click chemistry directly on the this compound scaffold are not detailed in the provided search results, the general principle is widely applicable in heterocyclic chemistry for creating complex molecular architectures. nih.govnih.govwindows.net The formation of a triazole ring can significantly alter the biological and physicochemical properties of the parent molecule. The synthesis of novel 3H- wikipedia.orgclockss.orgnih.govtriazolo[4,5-c]pyridine derivatives has been reported as potent GPR119 agonists, highlighting the utility of the triazole moiety in medicinal chemistry. nih.gov
Acid-Base Properties and their Influence on Reactivity
The acid-base properties of this compound are dictated by the presence of both acidic and basic centers within its structure. The N-H proton of the oxazolone ring is weakly acidic and can be deprotonated by a strong base. The pyridine nitrogen atom is basic and can be protonated by an acid.
The basicity of the pyridine nitrogen plays a crucial role in its reactivity. Protonation of the nitrogen can activate the pyridine ring towards nucleophilic attack. Conversely, the acidity of the N-H proton in the oxazolone ring allows for N-alkylation or N-arylation reactions under basic conditions. For example, the reaction of [3H]oxazolo[4,5-b]pyridin-2-one with sodium ethoxide in ethanol (B145695) generates the corresponding sodium salt, which can then be used in further reactions. google.com
Derivatives and Analogues of Oxazolo 4,5 C Pyridin 2 3h One
Structural Diversity of Substituted Oxazolo[4,5-c]pyridin-2(3H)-one Derivatives
The structural landscape of this compound derivatives is vast, owing to the numerous synthetic strategies developed for their preparation. A common approach involves the condensation of ortho-substituted aminopyridines with various reagents. For instance, the reaction of 2-amino-3-hydroxypyridine (B21099) with reagents like orthoesters or thioimidates can yield 2-substituted oxazolo[4,5-b]pyridines. researchgate.net Similarly, heating 5-bromo-3-hydroxy-2-aminopyridine with carboxylic acids such as 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) affords the corresponding 1,3-oxazolo derivatives. researchgate.netclockss.org
The versatility of this scaffold is further demonstrated by the introduction of various functional groups at different positions of the heterocyclic core. For example, 2-phenyloxazolo[4,5-b]pyridines have been synthesized with alkyl, aryl, benzyl, formyl, acetyl, benzoyl, and nitrile groups at the 6-position. researchgate.net This structural diversification significantly influences the compounds' electronic and photophysical properties. Studies using time-dependent density functional theory have shown that the introduction of electron-donating and electron-withdrawing groups on oxazolo[4,5-b]pyridine (B1248351) derivatives markedly alters their absorption and fluorescence spectra, indicating a modulation of intramolecular charge transfer. researchgate.net
Further expansion of the structural diversity has been achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, has been employed to introduce a carboxylic acid moiety onto the pyridine (B92270) framework of these derivatives. researchgate.netclockss.org This method allows for the attachment of groups like methyl acrylate (B77674) to a pre-formed oxazolo[4,5-c]pyridine (B1611411) core. clockss.org
Hexahydro Variants and their Stereochemical Complexity
The reduction of the pyridine ring in this compound leads to the formation of hexahydrooxazolo[4,5-c]pyridin-2-one variants. These saturated analogues introduce significant stereochemical complexity due to the creation of multiple chiral centers. The synthesis of these hexahydro derivatives often results in diastereomeric mixtures, the separation and characterization of which are crucial for understanding their properties. nih.govnih.gov
The relative stereochemistry of these complex structures is often elucidated using advanced spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides through-space correlations between protons, and X-ray crystallography for definitive structural assignment. nih.govnih.gov
Functionalization Strategies at Key Positions
The functionalization of the this compound scaffold at specific positions is a critical aspect of developing derivatives with tailored properties. Key positions for modification include the nitrogen atom of the oxazolone (B7731731) ring (N-3) and various positions on the pyridine ring.
N-3 Position: The nitrogen atom at the 3-position is a common site for introducing a variety of substituents. For example, N-alkylation can be achieved by reacting the parent heterocycle with alkyl halides. A notable functionalization involves the introduction of a piperazinyl-methyl group at the N-3 position, as seen in 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one. uni.lu
Pyridine Ring Positions: The carbon atoms of the pyridine ring offer multiple sites for functionalization, which can significantly alter the electronic and steric properties of the molecule.
C-2 Position: Palladium-catalyzed C-H arylation has been demonstrated as a mild and efficient method for introducing aryl groups at the C-2 position of oxazolo[4,5-b]pyridine. researchgate.net This reaction can tolerate a variety of aryl halides. researchgate.net Another approach involves the reaction of 2-(hydrazinocarbomethylthio)oxazolo[4,5-b]pyridine with appropriate reagents to prepare 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines. researchgate.net
C-5 Position: The 5-position can be functionalized through various reactions. For instance, bromination of oxazolo[4,5-b]pyridine-2(3H)-one can introduce a bromine atom at this position, which can then serve as a handle for further modifications, such as the Heck reaction. clockss.org
C-6 Position: A range of substituents, including alkyl, aryl, and acyl groups, have been introduced at the 6-position of 2-phenyloxazolo[4,5-b]pyridines. researchgate.net
C-7 Position: In the isomeric oxazolo[5,4-d]pyrimidine (B1261902) system, the 7-amino group can be displaced by various nucleophiles, such as amines, to introduce diverse substituents. mdpi.com
These functionalization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships.
Structure-Reactivity Relationships within Derivative Series
The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the heterocyclic core.
The electronic properties of the substituents play a crucial role. The introduction of electron-donating or electron-withdrawing groups can significantly influence the reactivity of the entire molecule. researchgate.net For example, the reactivity of the pyridine nitrogen towards protonation or alkylation can be modulated by substituents on the ring. researchgate.net
The reactivity of substituents themselves is also a key consideration. For instance, a bromo group at the 5-position of the pyridine ring can be a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds. clockss.org Similarly, a chloromethyl group at the 2-position of oxazolo[5,4-b]pyridines serves as an effective synthon for nucleophilic substitution reactions. researchgate.net
In the context of fused heterocyclic systems, the annelation type can also affect reactivity. For example, in researchgate.netclockss.orgnih.govtriazoloquinazolines, a related heterocyclic system, the [1,5-c] annelation generally leads to a red shift in absorption maxima compared to the [4,3-c] isomers, indicating a difference in the electronic structure and, by extension, potential differences in reactivity. mdpi.com
Furthermore, the steric environment around reactive sites can govern the outcome of chemical transformations. In the diastereoselective synthesis of hexahydro variants, the steric bulk of existing substituents can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer. nih.govnih.govnih.gov The interplay between electronic and steric effects ultimately dictates the structure-reactivity relationships within a given series of this compound derivatives, guiding the design of new synthetic routes and novel compounds.
Advanced Spectroscopic and Structural Elucidation of Oxazolo 4,5 C Pyridin 2 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For oxazolopyridinone systems, ¹H and ¹³C NMR, along with 2D techniques, provide unambiguous structural confirmation.
Proton NMR (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical shift (δ) and coupling constants (J) of protons offer vital clues about their chemical environment and spatial relationships. In the oxazolopyridine core, the protons on the pyridine (B92270) ring are of particular interest. Their signals typically appear in the aromatic region (δ 7.0–9.0 ppm).
For instance, in the derivative 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine , the pyridine protons H5 and H7 are observed as distinct doublets. clockss.org The downfield shift of these protons is characteristic of their position on an electron-deficient pyridine ring. The specific chemical shifts and coupling constants allow for their precise assignment. Similarly, for 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine , the pyridine protons H5 and H7 are clearly identified, alongside the signals for the diethylamino and phenyl substituents. researchgate.net
Table 1: Representative ¹H NMR Data for Substituted Oxazolo[4,5-b]pyridine (B1248351) Derivatives
| Compound | Solvent | H5 (δ, ppm) | H7 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) | Ref |
|---|---|---|---|---|---|---|
| 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | DMSO-d6 | 8.72 (d, J=2.0 Hz) | 8.12 (d, J=2.0 Hz) | 8.44 (d, J=8.5 Hz), 7.87 (d, J=8.5 Hz) | - | clockss.org |
Note: The table presents data for oxazolo[4,5-b]pyridine derivatives to illustrate the analytical principles.
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the oxazolopyridinone ring are highly characteristic. The carbonyl carbon (C2) of the oxazolone (B7731731) ring typically resonates significantly downfield, often in the range of δ 150-170 ppm. Carbons attached to heteroatoms (oxygen and nitrogen) also show distinct chemical shifts.
Analysis of various heterocyclic systems, including oxazolo[5,4-b]pyridines, shows that the signals for the pyridine and oxazole (B20620) ring carbons are well-resolved, allowing for complete assignment. acs.orgresearchgate.net The chemical shifts are influenced by the electronic effects of substituents on the rings. For example, electron-withdrawing groups will generally shift adjacent carbons downfield, while electron-donating groups cause an upfield shift.
Two-Dimensional (2D-NMR) Techniques for Connectivity Assignment
While 1D NMR spectra provide essential data, 2D-NMR techniques are indispensable for unambiguously connecting atoms within a complex molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon. It is crucial for distinguishing between different C-H groups within the molecule. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in piecing together the molecular structure by connecting fragments, such as linking a substituent to the main heterocyclic core or connecting the oxazole and pyridine rings through shared carbon atoms. acs.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to establish the sequence of protons within a spin system, such as those on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It is particularly useful for determining stereochemistry and the spatial arrangement of different parts of the molecule.
The combined use of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of the oxazolopyridinone scaffold. acs.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tcichemicals.com For an oxazolo[4,5-c]pyridin-2(3H)-one structure, several key vibrational frequencies would be expected.
The most prominent and diagnostic peak is the carbonyl (C=O) stretch of the lactam (cyclic amide) in the oxazolone ring. This absorption is typically strong and sharp, appearing in the region of 1700-1780 cm⁻¹ . For example, in a derivative of the related oxazolo[4,5-b]pyridine series, a strong C=O stretch was observed at 1734 cm⁻¹. clockss.org Other important absorptions include:
C=N and C=C stretching from the fused aromatic system, typically found in the 1500-1650 cm⁻¹ region. researchgate.net
C-O-C stretching of the oxazole ring, which usually appears in the 1000-1250 cm⁻¹ range.
N-H stretching (if the nitrogen at position 3 is unsubstituted), which would appear as a broad band around 3200-3400 cm⁻¹.
Aromatic C-H stretching , which occurs just above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Oxazolopyridinone Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl (Lactam) | C=O Stretch | 1700 - 1780 | clockss.org |
| Aromatic Rings | C=N / C=C Stretch | 1500 - 1650 | researchgate.net |
| Oxazole Ring | C-O-C Stretch | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light corresponding to electronic transitions. The oxazolopyridinone core is an extended π-system, and its derivatives typically exhibit characteristic absorption bands in the UV region.
Studies on related oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine (B1602731) derivatives show absorption spectra with multiple bands, often corresponding to π → π* transitions within the aromatic system. researchgate.netacs.org The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents.
Electron-donating groups (e.g., -NH₂, -OR) tend to cause a bathochromic shift (shift to longer wavelengths).
Electron-withdrawing groups (e.g., -NO₂, -CN) can also extend the conjugation and lead to bathochromic shifts.
The solvent can also influence the absorption spectrum; polar solvents may interact with the ground and excited states differently, leading to shifts in λ_max. This solvatochromic effect can provide further information about the electronic nature of the molecule. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its exact molecular formula.
For a synthesized oxazolopyridinone derivative, the mass spectrum would show a molecular ion peak (M⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion ([M+H]⁺). The m/z (mass-to-charge ratio) of this ion provides the molecular weight.
HRMS provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the unambiguous determination of the elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated exact mass for C₁₆H₁₆BrN₃O was 345.0477, and the experimentally found mass was 345.0454, confirming the molecular formula of the derivative. researchgate.net Similarly, the formula for C₁₇H₁₁N₃O₃ was confirmed with a calculated mass of 305.0795 and a found mass of 305.20 (MS ESI). clockss.org
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments of the molecule that are consistent with the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise atomic and molecular structure of a compound in its crystalline solid state. This powerful analytical technique provides unambiguous proof of a molecule's connectivity, conformation, and intermolecular interactions.
The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The subsequent diffraction pattern of the X-rays, produced by the regular arrangement of atoms within the crystal lattice, is collected and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the fusion of the oxazole and pyridine rings at the [c] face. It would provide precise bond lengths, bond angles, and torsion angles, revealing the planarity of the bicyclic system and the conformation of any substituents. Furthermore, the analysis would elucidate the packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (e.g., involving the N-H and C=O groups of the oxazolone ring) and π-π stacking interactions between the aromatic rings.
While experimental data for this compound is not publicly available, crystallographic studies on related isomers and other heterocyclic systems demonstrate the type of detailed information that can be obtained. For instance, studies on triazolopyridine derivatives have successfully determined their crystal systems, space groups, and unit cell dimensions, providing deep insights into their molecular geometries and non-covalent interactions. mdpi.commdpi.com Should single crystals of this compound or its derivatives be successfully grown and analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been reported in the searched literature.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄N₂O₂ |
| Formula Weight | 136.11 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | e.g., 4 |
| Density (calculated) (g/cm³) | Hypothetical Value |
| R-factor (%) | Hypothetical Value |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is achieved through the complete combustion of a small, precisely weighed amount of the substance in a controlled environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector.
The experimentally measured percentages are compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, with a molecular formula of C₆H₄N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. While experimental results for this specific isomer are not found in the reviewed literature, the theoretical values serve as a benchmark for any future analysis. In published studies on derivatives of the related Oxazolo[4,5-b]pyridine isomer, elemental analysis has been routinely used to confirm the successful synthesis of the target molecules.
Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (Note: Experimental values are hypothetical as none have been reported in the searched literature.)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 52.95 | Not Available |
| Hydrogen (H) | 2.96 | Not Available |
| Nitrogen (N) | 20.58 | Not Available |
The confirmation of the elemental composition through CHN analysis is a fundamental step that complements the structural data from spectroscopic and crystallographic methods, collectively providing a complete and validated characterization of the molecule.
Computational Chemistry Approaches to Oxazolo 4,5 C Pyridin 2 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure of molecules. For Oxazolo[4,5-c]pyridin-2(3H)-one, DFT calculations would be instrumental in predicting its fundamental properties. These calculations involve solving the Schrödinger equation with approximations that relate the electron density to the total energy of the system.
Detailed research findings from DFT studies on the specific this compound isomer are not widely available. However, studies on related oxazole (B20620) derivatives demonstrate that DFT methods, such as using the B3LYP functional with a 6-311G++(d,p) basis set, are employed to predict optimized molecular geometry, HOMO-LUMO energy gaps, and various chemical reactivity parameters. These calculations reveal insights into the molecule's kinetic stability and reactivity. For instance, the analysis of the Molecular Electrostatic Potential (MEP) map helps in identifying sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding potential chemical reactions and intermolecular interactions.
Table 1: Representative Data from DFT Calculations on a Heterocyclic Core (Note: This table is illustrative of the types of data generated in DFT studies and does not represent actual calculated values for this compound.)
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecule. | -450 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 3.2 Debye |
| Global Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 1.45 eV |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to understand how a small molecule, such as this compound, might interact with a biological target like a protein receptor.
While specific molecular docking studies featuring this compound are not prominently published, research on structurally similar compounds like oxazolo[4,5-g]quinazoline and oxazolo[5,4-b]pyridine (B1602731) derivatives provides a clear procedural model. In these studies, the compound is docked into the active site of a target protein (defined by a PDB code) to predict its binding affinity and mode. Scoring functions are used to rank the potential binding poses, and the interactions, such as hydrogen bonds and π-π stacking with key amino acid residues, are analyzed. For example, in studies of related compounds, interactions with residues like Met793 in the EGFR kinase domain or Cys919 in VEGFR-2 have been identified as crucial for binding. Such an analysis for this compound would be vital for screening its potential as a targeted inhibitor in drug discovery.
Table 2: Illustrative Molecular Docking Results for a Ligand-Protein Complex (Note: This table demonstrates typical data from docking studies and is not based on specific results for this compound.)
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase (e.g., 1CX2) | This compound | -8.5 | TYR 210 | Hydrogen Bond |
| PHE 280 | π-π Stacking | |||
| LEU 155 | Hydrophobic | |||
| ASP 282 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. A QSAR study for this compound would involve synthesizing and testing a library of its derivatives to build a predictive model.
Specific QSAR models for this compound are not found in the reviewed literature. However, the general approach would involve calculating a set of molecular descriptors (e.g., topological, electronic, hydrophobic) for each derivative. These descriptors would then be mathematically correlated with a measured biological activity (like IC₅₀ values). The resulting equation constitutes the QSAR model, which can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. The development of such models is a standard practice in medicinal chemistry to optimize lead compounds.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, particularly when complexed with a protein, would provide critical information about the stability of the binding pose predicted by molecular docking.
Mechanistic Studies via Quantum Chemical Calculations
Quantum chemical calculations can elucidate the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways.
While specific mechanistic calculations for this isomer are lacking, studies on related heterocycles provide a template. Researchers use quantum chemical methods to map the potential energy surface of a reaction. This involves locating the structures and energies of reactants, transition states, intermediates, and products. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be determined. For instance, calculations could clarify the tautomeric preferences of the molecule, such as the equilibrium between the -one and hydroxyl forms, which is influenced by factors like methyl group substitution on the pyridine (B92270) ring in related systems.
Applications in Chemical Sciences and Materials Research
Role as Building Blocks in Complex Organic Synthesis
The structure of Oxazolo[4,5-c]pyridin-2(3H)-one makes it a valuable building block for creating a variety of more complex, often pharmacologically active, molecules. Its inherent functionalities can be exploited to construct larger, multi-cyclic systems. For instance, the core of oxazolo[4,5-c]quinolinone, a related but more complex scaffold, is developed from foundational oxazole (B20620) precursors through a series of synthetic steps. korea.ac.kr This process involves building upon the initial ring system, demonstrating how the oxazole moiety is a cornerstone for assembling intricate molecular frameworks. The synthesis of these quinolinone analogs, which are designed as inhibitors for biological targets like Interleukin-33, originates from simpler oxazole-based starting materials, highlighting the role of the core structure as a fundamental synthetic unit. korea.ac.kr
Chemical Scaffolds in Synthetic Methodologies
Beyond being a simple precursor, the this compound nucleus serves as a chemical scaffold. A scaffold provides a defined three-dimensional structure onto which various functional groups can be appended, allowing chemists to systematically explore structure-activity relationships. The development of novel oxazolo[4,5-c]quinolinone analogs as potential inhibitors of the IL-33/ST2 signaling pathway is a prime example of this utility. korea.ac.kr In this research, the oxazolo[4,5-c]quinolinone core was used as the base scaffold, and various substituents were systematically added to optimize binding and inhibitory activity. korea.ac.kr This approach, where the core structure is retained while peripheral groups are modified, is a classic strategy in medicinal chemistry for developing new therapeutic agents.
Application as Ligands in Coordination Chemistry
While heterocyclic compounds containing nitrogen and oxygen atoms are often explored for their ability to act as ligands that can coordinate with metal ions, the specific application of this compound in this capacity is not extensively documented in current chemical literature. The potential for the nitrogen and oxygen atoms within the molecule to bind to metal centers exists, but this area remains largely unexplored for this particular isomer.
Intermediates in the Synthesis of Advanced Chemical Entities
A significant application of this compound and its parent structure, oxazolo[4,5-c]pyridine (B1611411), is their role as key intermediates in the synthesis of advanced chemical entities. google.com A patent for oxazolo[4,5-c]pyridine substituted pyrazines, for example, identifies such compounds for therapeutic use and lists them as being synthesized from crucial intermediates. google.com The core oxazolo[4,5-c]pyridine structure is the foundation upon which substitutions are made to produce the final, functional compounds.
A study on oxazolo[4,5-c]quinolinone analogs further illustrates this role. The synthesis of the target molecules involved a multi-step sequence starting from an ethyl 2-aminooxazole-4-carboxylate precursor. korea.ac.kr This initial building block was converted through several reactions, including Sandmeyer and Suzuki-Miyaura cross-coupling, followed by reduction and cyclization to form the key oxazolo[4,5-c]quinolinone intermediate. korea.ac.kr This intermediate was then further functionalized to produce the final library of compounds for biological screening. korea.ac.kr This pathway underscores the importance of the core heterocycle as a stable, modifiable intermediate en route to more complex and specialized molecules.
Table 1: Synthetic Pathway for Oxazolo[4,5-c]quinolinone Analogs
| Step | Reaction Type | Purpose | Reference |
| 1 | Sandmeyer Reaction | Conversion of an amino group on the initial oxazole precursor. | korea.ac.kr |
| 2 | Suzuki-Miyaura Cross-Coupling | Introduction of a substituted phenyl group to the oxazole ring. | korea.ac.kr |
| 3 | Hydrogenation | Reduction of a nitro group to an amine. | korea.ac.kr |
| 4 | Ring Cyclization | Formation of the quinolinone ring to create the core scaffold. | korea.ac.kr |
| 5 | Alkylation | Addition of various side chains to the quinolinone nitrogen. | korea.ac.kr |
Contributions to Materials Science (e.g., Polymer Modification, Organic Electronics, Photonic Devices)
Direct applications of this compound in materials science have not been widely reported. However, the potential of related heterocyclic systems suggests possibilities for future exploration. For example, the isomeric scaffold korea.ac.krchemimpex.comtriazolo[4,5-c]pyridine has been identified as a component in organic sensitizers for high-performance solar cells, where it functions as part of a donor-acceptor-spacer-acceptor (D-A-π-A) organic core. nih.gov This application in organic electronics for a structurally analogous compound suggests that the electron-deficient nature of the pyridine (B92270) fused to an azole ring could be a valuable characteristic for developing new photonic materials. While this does not directly involve this compound, it points to a potential, yet undeveloped, field of application for this and related scaffolds.
Future Research Trajectories in the Chemical Investigation of Oxazolo 4,5 C Pyridin 2 3h One
Development of Green and Sustainable Synthetic Routes
The establishment of environmentally benign synthetic pathways is a cornerstone of modern chemical research. For Oxazolo[4,5-c]pyridin-2(3H)-one, future research should prioritize the development of green and sustainable synthetic routes, moving away from harsh conditions and hazardous reagents.
Traditional syntheses of related oxazolopyridinone isomers often rely on high temperatures and strong acids like polyphosphoric acid (PPA). clockss.orgresearchgate.net Future efforts could focus on the following green alternatives:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic systems, often under solvent-free conditions. mdpi.com A potential route to this compound could involve the microwave-assisted cyclization of a suitable 3-amino-4-hydroxypyridine (B189613) or 4-amino-3-hydroxypyridine precursor with a phosgene (B1210022) equivalent.
Catalyst-Free and Additive-Free Methods: Exploring catalyst-free and additive-free reactions under thermal or microwave conditions represents a significant step towards sustainability. mdpi.com The feasibility of a direct condensation-cyclization reaction to form the oxazolone (B7731731) ring without the need for aggressive catalysts should be investigated.
Use of Greener Solvents: Replacing traditional, often toxic, solvents with more environmentally friendly alternatives like water, ethanol (B145695), or supercritical CO2 would significantly enhance the green credentials of the synthesis.
A comparative table of potential synthetic routes is presented below, highlighting the green chemistry principles they would embody.
| Synthetic Approach | Key Features | Potential Green Advantages | Precursor |
| Conventional Synthesis | High temperature, strong acid catalyst (e.g., PPA) | - | 3-Amino-4-hydroxypyridine |
| Microwave-Assisted Synthesis | Rapid heating, potential for solvent-free conditions | Reduced energy consumption, shorter reaction times | 3-Amino-4-hydroxypyridine |
| Catalyst-Free Synthesis | Thermal or microwave irradiation without added catalyst | Reduced waste, simplified purification | 3-Amino-4-hydroxypyridine |
| Green Solvent Synthesis | Use of water, ethanol, or other benign solvents | Reduced toxicity and environmental impact | 3-Amino-4-hydroxypyridine |
| One-Pot MCR | Combination of multiple reaction steps in a single vessel | Increased efficiency, reduced waste and energy use | Starting materials for in-situ precursor generation |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The reactivity of this compound is currently uncharted territory. A thorough investigation into its chemical behavior will not only expand our fundamental understanding of this heterocyclic system but also unlock its potential for further functionalization and the synthesis of novel derivatives.
Based on the known reactivity of its isomers and other related heterocycles, the following areas are ripe for exploration:
Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally susceptible to electrophilic attack, although the fused oxazolone ring will influence the regioselectivity. Studies on nitration, halogenation, and Friedel-Crafts reactions would be crucial to map the electronic landscape of the molecule.
N-Alkylation and N-Arylation: The nitrogen atom in the oxazolone ring presents a potential site for alkylation or arylation, allowing for the introduction of various substituents and the modulation of the compound's properties.
Reactions of the Oxazolone Ring: The stability and reactivity of the oxazolone ring itself should be investigated. Potential reactions could include ring-opening under acidic or basic conditions, or cycloaddition reactions.
Cross-Coupling Reactions: For derivatives of this compound bearing a halogen substituent, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be powerful tools for introducing a wide range of functional groups. The Heck reaction has been successfully employed for a related oxazolo[4,5-b]pyridine (B1248351) derivative. clockss.org
A table summarizing potential reactions and their expected outcomes is provided below.
| Reaction Type | Potential Reagents | Expected Transformation | Significance |
| Electrophilic Nitration | HNO3/H2SO4 | Introduction of a nitro group onto the pyridine ring | Functionalization for further transformations |
| N-Alkylation | Alkyl halides, base | Attachment of an alkyl group to the oxazolone nitrogen | Modification of solubility and biological activity |
| Ring-Opening | Strong acid or base | Hydrolysis of the oxazolone ring to an aminohydroxypyridine | Access to different classes of compounds |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Formation of a new C-C bond with an aryl group | Synthesis of complex derivatives |
Integration with Advanced Flow Chemistry and Automation Technologies
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. The integration of flow chemistry and automation technologies in the synthesis and study of this compound could significantly accelerate its investigation.
Future research in this area could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core scaffold and its derivatives. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for various transformations.
In-line Analysis: Integrating in-line analytical techniques such as HPLC or NMR spectroscopy to monitor reaction progress in real-time, enabling rapid optimization and a deeper understanding of the reaction kinetics.
Telescoped Synthesis: Designing multi-step synthetic sequences in a continuous flow setup without the need for isolation and purification of intermediates, which would streamline the synthesis of complex derivatives.
Computational Design and Predictive Modeling of New Chemical Entities
In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to guide and prioritize synthetic efforts. The application of computational design and predictive modeling to this compound and its derivatives can provide valuable insights into their properties and potential applications.
Key areas for computational investigation include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to calculate the geometric and electronic structure of the molecule. This can help in predicting its reactivity, spectroscopic properties (NMR, IR, UV-Vis), and dipole moment.
Molecular Docking: In the context of drug discovery, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. This approach has been used for other oxazole-containing compounds. nih.govnih.gov
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is crucial for the early stages of drug development. researchgate.net
Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened against specific targets to identify promising candidates for synthesis and biological evaluation.
A table outlining the potential applications of computational modeling is shown below.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices, spectroscopic data | Guidance for synthesis and understanding of reactivity |
| Molecular Docking | Binding affinity, interaction modes with biological targets | Prioritization of compounds for synthesis and biological testing |
| ADMET Prediction | Pharmacokinetic and toxicity profiles | Early-stage assessment of drug-likeness |
| Virtual Screening | Identification of potential hit compounds from large libraries | Efficient exploration of chemical space |
Exploration of New Non-Biological Applications in Catalysis and Sensing
While the primary focus on similar heterocyclic systems has been in medicinal chemistry, the unique electronic and structural features of this compound may lend themselves to non-biological applications, particularly in the fields of catalysis and chemical sensing.
Future research could explore:
Ligand Development for Catalysis: The nitrogen and oxygen atoms in the oxazolopyridine core could act as coordination sites for metal ions. The synthesis of derivatives functionalized with additional donor groups could lead to novel ligands for various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The use of related triazolopyridine scaffolds as ligands has been reported. nih.gov
Development of Chemosensors: The fused aromatic system could exhibit interesting photophysical properties, such as fluorescence. The introduction of specific functional groups could lead to changes in these properties upon binding to certain analytes (e.g., metal ions, anions, or small molecules), forming the basis for new chemosensors. The development of pH-responsive probes from related oxadiazole systems has been demonstrated. nih.gov
Organic Electronic Materials: The planar, electron-rich structure of the oxazolopyridinone core could be a building block for novel organic electronic materials. By extending the conjugation and introducing appropriate substituents, it may be possible to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Oxazolo[4,5-c]pyridin-2(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Catalytic oxidative carbonylation : Use PdI₂ (0.2–1 mol%) with 2-aminopyridin-3-ol under CO atmosphere, achieving yields up to 90% in initial experiments. Catalyst recycling reduces yields to 84–87%, requiring optimization of reaction parameters (e.g., temperature, solvent) .
- Clauson-Kaas transformation : Start with furfural derivatives to synthesize intermediates like 2-amino-3-hydroxypyridine, followed by cyclization with phosgene. This route is modular but sensitive to substituent effects .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodology :
- Analytical techniques : Use ¹H NMR to confirm structural conformity (e.g., chemical shifts for heterocyclic protons) and GC for purity assessment (>98%). Titration assays verify active compound concentrations .
- Crystallography : Melting point analysis (212–216°C) and X-ray diffraction validate crystalline purity and polymorphism .
Advanced Research Questions
Q. What strategies enable functionalization of this compound at specific positions for structure-activity relationship (SAR) studies?
- Methodology :
- Electrophilic substitution : Halogenation or nitration at the 6-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ yields derivatives for SAR exploration. Steric hindrance from substituents may require alternative catalysts (e.g., Lewis acids) .
- Mannich reactions : Introduce aminoalkyl side chains via formaldehyde and amine precursors, though salt formation with thiophosphoric acid complicates purification .
Q. How do catalytic systems like PdI₂ influence the efficiency of this compound synthesis?
- Methodology :
- Mechanistic insights : PdI₂ facilitates oxidative carbonylation by coordinating with the amino group of 2-aminopyridin-3-ol, enabling CO insertion and cyclization. Lower catalyst loading (0.2 mol%) reduces costs but may require longer reaction times .
- Recycling challenges : Catalyst deactivation due to iodide accumulation necessitates ligand tuning or solvent optimization to maintain activity over multiple cycles .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Methodology :
- 3D-QSAR modeling : Correlate molecular descriptors (e.g., steric, electrostatic fields) with inhibitory activity against targets like aldehyde dehydrogenase 1A1. Validate models with synthesized analogs and in vitro assays .
- Molecular docking : Screen derivatives against IMP dehydrogenase (IMPDH) of Cryptosporidium parvum to prioritize candidates with high binding affinity .
Q. How can researchers resolve discrepancies in reaction yields between initial experiments and scaled-up processes?
- Methodology :
- Kinetic profiling : Monitor reaction intermediates via in-situ FTIR or HPLC to identify bottlenecks (e.g., CO diffusion limitations in larger batches) .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and mitigate batch-to-batch variability .
Q. What strategies enhance the metabolic stability of this compound derivatives in pharmacological studies?
- Methodology :
- Structural modifications : Introduce steric hindrance (e.g., branched alkyl chains) on piperazinyl substituents to block metabolic N-dealkylation. For example, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl] derivatives show improved stability and analgesic efficacy .
- Prodrug approaches : Mask reactive functional groups (e.g., hydroxyls) with acetyl or PEGylated moieties to prolong plasma half-life .
Data Contradiction Analysis
Q. Why are certain isomers (e.g., oxazolo[5,4-b]pyridin-2(3H)-one) inaccessible via current synthetic routes?
- Analysis :
- Synthetic limitations : Attempts to prepare oxazolo[5,4-b]pyridin-2(3H)-one via analogous methods fail due to unfavorable ring strain or competing side reactions. Computational modeling (DFT) suggests higher activation barriers for cyclization .
- Alternative routes : Explore photochemical or microwave-assisted cyclization to overcome kinetic barriers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
